molecular formula C20H17N3O3S2 B4883536 5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B4883536
M. Wt: 411.5 g/mol
InChI Key: MFZOWUKXEBCYMV-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a thiophene ring, followed by the introduction of the dihydropyridine moiety through a Hantzsch reaction. The nitrophenyl group can be introduced via a nucleophilic substitution reaction, and the acetyl and methyl groups can be added through Friedel-Crafts acylation and alkylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the nitrophenyl or thiophene groups could lead to the development of new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the thiophene and dihydropyridine moieties can modulate the compound’s overall activity. The sulfur atom can form bonds with various biological molecules, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups. The presence of both a thiophene ring and a dihydropyridine moiety provides distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-acetyl-6-methyl-2-[(3-nitrophenyl)methylsulfanyl]-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-12-18(13(2)24)19(17-7-4-8-27-17)16(10-21)20(22-12)28-11-14-5-3-6-15(9-14)23(25)26/h3-9,19,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZOWUKXEBCYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C#N)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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